NMDA receptor antagonist-3
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Overview
Description
NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: The final steps often involve the introduction or modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NMDA receptor antagonist-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
NMDA receptor antagonist-3 has a wide range of scientific research applications, including:
Mechanism of Action
NMDA receptor antagonist-3 exerts its effects by binding to the NMDA receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the influx of calcium ions into the nerve cells, thereby preventing excitotoxicity and neuronal damage . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate synaptic plasticity and neuronal survival .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.
Phencyclidine (PCP): Another NMDA receptor antagonist with dissociative and hallucinogenic properties.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist activity.
Uniqueness
NMDA receptor antagonist-3 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may result in distinct pharmacological effects and therapeutic potential compared to other NMDA receptor antagonists .
Biological Activity
N-methyl-D-aspartate (NMDA) receptors play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, contributing to various neurodegenerative disorders. NMDA receptor antagonists, including NMDA receptor antagonist-3 (also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or CPP), have emerged as potential therapeutic agents for conditions such as depression, epilepsy, and neurodegeneration. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound functions primarily by blocking the NMDA receptor channel, which is activated by glutamate and glycine. The binding of these neurotransmitters leads to an influx of calcium ions (Ca2+), which is essential for synaptic signaling but can be detrimental in excess. By inhibiting this influx, NMDA receptor antagonists mitigate excitotoxicity and its associated neuronal damage.
Key Mechanisms:
- Competitive Inhibition: this compound competes with glutamate for binding at the receptor's active site.
- Non-competitive Inhibition: It can also block the ion channel directly when the receptor is excessively activated.
- Allosteric Modulation: Recent studies suggest that targeting specific subunits of the NMDA receptor may enhance therapeutic effects while minimizing side effects.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating various neurological and psychiatric disorders:
- Epilepsy: Studies have shown that NMDA receptor antagonists can effectively terminate status epilepticus (SE), a severe form of prolonged seizure activity. In experimental models, this compound demonstrated efficacy comparable to other established antagonists like MK-801 .
- Depression: NMDA receptor antagonists have been investigated for their rapid antidepressant effects. For instance, a study reported that this compound significantly reversed behavioral deficits in mouse models of chronic stress .
- Neuroprotection: The ability of this compound to protect against excitotoxic neuronal death suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Efficacy in Experimental Models
Numerous studies have assessed the efficacy of this compound in preclinical settings:
Clinical Implications
The translation of these findings into clinical settings has been met with mixed results. While some NMDA receptor antagonists have shown promise in clinical trials for depression and neuroprotection, challenges such as side effects and pharmacokinetic properties remain significant hurdles .
Properties
Molecular Formula |
C13H19N3O6 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |
InChI Key |
XLPXGDDUDDNQKY-ATEBAYMDSA-N |
Isomeric SMILES |
C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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